molecular formula C9H7BrN2O2 B2679402 5-Bromo-2-methyl-2h-indazole-3-carboxylic acid CAS No. 1534688-50-0

5-Bromo-2-methyl-2h-indazole-3-carboxylic acid

Cat. No.: B2679402
CAS No.: 1534688-50-0
M. Wt: 255.071
InChI Key: FPDHDGSBPJCSOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methyl-2H-indazole-3-carboxylic acid is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom at the 5th position and a carboxylic acid group at the 3rd position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-methylindazole.

    Bromination: The 2-methylindazole is brominated at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Carboxylation: The brominated product is then subjected to carboxylation. This can be achieved using carbon dioxide under high pressure or by using a Grignard reagent followed by oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The bromine atom at the 5th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar solvents.

Major Products

    Oxidation: Formation of 5-bromo-2-methyl-2H-indazole-3-carboxaldehyde or 5-bromo-2-methyl-2H-indazole-3-carboxylic acid.

    Reduction: Formation of 5-bromo-2-methyl-2H-indazole-3-methanol.

    Substitution: Formation of 5-azido-2-methyl-2H-indazole-3-carboxylic acid or 5-methoxy-2-methyl-2H-indazole-3-carboxylic acid.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex indazole derivatives, which can be utilized in various chemical reactions.

Biology

  • Biological Activity : Research indicates that this compound exhibits antimicrobial and anticancer properties. It has been studied for its ability to inhibit specific enzymes or receptors, potentially impacting various signaling pathways.

Medicine

  • Drug Development : This compound is investigated for its role in creating inhibitors for specific enzymes or receptors, particularly in the context of cancer treatment and antimicrobial therapies.

Industry

  • Agrochemicals and Dyes : The compound is also applied in developing agrochemicals and dyes, showcasing its versatility across different sectors .

The biological activity of this compound is particularly noteworthy. It has demonstrated significant anticancer properties against various cell lines, as detailed in the following table:

Cell LineIC50 (µM)Mechanism of Action
HT29 (Colon Cancer)0.9 - 6.1Inhibition of ERK1/2 pathway
BRAFV600-mutant MelanomaUp to 400 mg twice dailyAntitumor activity

In studies evaluating indazole derivatives, compounds similar to this have shown promising results with IC50 values ranging from 9.3 ± 3.2 nM to 25.8 ± 2.3 nM against the ERK1/2 pathways.

Anticancer Properties

A recent study focused on the effects of various indazole derivatives on cancer cell proliferation. Results indicated a significant reduction in cell viability among treated groups compared to controls, particularly in colorectal and melanoma cell lines.

Antimicrobial Evaluation

Another research effort explored the synthesis of new indazole derivatives for antifungal applications. Certain derivatives exhibited strong inhibitory effects against both susceptible and resistant strains of Candida, suggesting potential for developing new antifungal agents.

Summary of Findings

This compound stands out due to its unique chemical structure that combines both a bromine atom and a carboxylic acid group. This combination allows for extensive chemical modifications and diverse applications in research and industry.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid largely depends on its interaction with biological targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary based on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylindazole: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    2-Methyl-2H-indazole-3-carboxylic acid: Lacks the bromine atom, which affects its reactivity and biological activity.

    5-Bromo-2-methyl-2H-indazole-3-carboxamide: Contains an amide group instead of a carboxylic acid, altering its solubility and reactivity.

Uniqueness

5-Bromo-2-methyl-2H-indazole-3-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.

Biological Activity

5-Bromo-2-methyl-2H-indazole-3-carboxylic acid is an indazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Bromine atom at the 5th position
  • Carboxylic acid group at the 3rd position
  • Molecular formula : C9H8BrN3O2
  • CAS Number : 1534688-50-0

These structural components contribute to its reactivity and biological activity, making it a versatile compound for further modifications and applications in drug development.

The biological activity of this compound largely depends on its ability to interact with various biological targets. It has been shown to act as an inhibitor of specific enzymes and receptors, particularly in cancer biology:

  • Kinase Inhibition : The compound may inhibit certain kinases by binding to their active sites, thereby blocking downstream signaling pathways. This mechanism is crucial in cancer treatment where aberrant kinase activity is common.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HT29 (colon cancer)0.9 - 6.1ERK1/2 pathway inhibition
BRAFV600-mutant melanomaUp to 400 mg twice dailyAntitumor activity

In a study evaluating indazole derivatives, compounds similar to this compound showed promising results with IC50 values ranging from 9.3 ± 3.2 nM to 25.8 ± 2.3 nM against ERK1/2 pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Indazole derivatives have shown activity against various fungi, including Candida species:

Fungal Strain MIC (mM) Activity
C. albicans3.807Moderate
C. glabrata15.227Moderate

These findings suggest that modifications of the indazole scaffold can lead to enhanced antifungal activity .

Case Studies and Research Findings

  • Study on Anticancer Properties :
    A recent study evaluated the effects of various indazole derivatives, including this compound, on cancer cell proliferation and survival. The results indicated a significant reduction in cell viability in treated groups compared to controls, particularly in colorectal and melanoma cell lines .
  • Antimicrobial Evaluation :
    Another research effort focused on the synthesis of new indazole derivatives for antifungal applications. The study found that certain derivatives exhibited strong inhibitory effects against both susceptible and resistant strains of Candida, suggesting potential for developing new antifungal agents .

Properties

IUPAC Name

5-bromo-2-methylindazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-12-8(9(13)14)6-4-5(10)2-3-7(6)11-12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDHDGSBPJCSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.